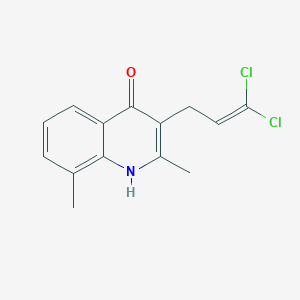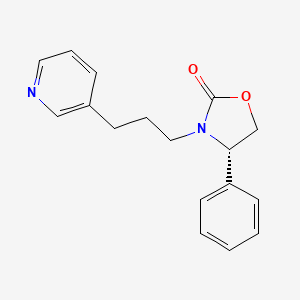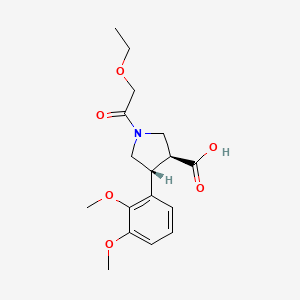![molecular formula C8H7BrN4O3 B5625732 7-bromo-1,3-dimethyl-4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B5625732.png)
7-bromo-1,3-dimethyl-4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest belongs to the class of imidazo[4,5-c]pyridin-2-one derivatives, which are notable for their wide range of applications in medicinal and synthetic chemistry due to their biological activities and potential as intermediates for synthesizing various biologically active compounds.
Synthesis Analysis
The synthesis involves multiple steps starting from pyridin-4-ol and 4-bromo-2-fluoroaniline. The process includes nitration, chlorination, N-alkylation, reduction, and condensation, leading to the formation of the target compound. Notably, the synthesis showcases the importance of selecting appropriate reagents and conditions to achieve the desired product efficiently (Wang et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as 1D and 2D NMR spectroscopy, demonstrating the presence of distinct structural features like conformers in certain derivatives. These analyses are crucial for confirming the identity and purity of synthesized compounds (Evrard et al., 2022).
Chemical Reactions and Properties
The compound's reactivity, including its participation in various chemical reactions, highlights its versatility as an intermediate. For instance, nitration of related imidazo[4,5-b]pyridin-2-one derivatives has been shown to yield nitro and dinitro derivatives, indicating the compound's susceptibility to electrophilic substitution reactions (Smolyar et al., 2007).
Physical Properties Analysis
The crystallographic analysis of related compounds has revealed insights into their solid-state structure, such as hydrogen-bonded dimers and chains of rings, which can influence the compound's physical properties like melting points and solubility (Quiroga et al., 2010).
Chemical Properties Analysis
Research on similar compounds has led to the development of systematic approaches for their synthesis and further modification, highlighting the chemical properties such as reactivity towards different reagents and conditions. This has implications for designing new compounds with desired biological or chemical properties (Jabri et al., 2023).
Mechanism of Action
The mechanism of action of imidazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with. Some imidazole derivatives show antibacterial, antiviral, or antifungal activities, while others may have anti-inflammatory, antitumor, or other effects .
Future Directions
Given the wide range of biological activities exhibited by imidazole derivatives, there is ongoing interest in the development of new imidazole-based drugs . Future research will likely continue to explore the synthesis of new imidazole derivatives and their potential applications in medicine and other fields .
properties
IUPAC Name |
7-bromo-1,3-dimethyl-4-nitroimidazo[4,5-c]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O3/c1-11-5-4(9)3-10-7(13(15)16)6(5)12(2)8(11)14/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHUBNUGPUFPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=C2Br)[N+](=O)[O-])N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-N-methyl-N-phenyl-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5625650.png)

![1-{3-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]propyl}-2-pyrrolidinone](/img/structure/B5625660.png)
![methyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5625669.png)

![4-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5625692.png)
![3-chloro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzamide](/img/structure/B5625697.png)

![4-[1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]thiomorpholine](/img/structure/B5625706.png)
![4-(1H-pyrazol-3-yl)-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5625719.png)
![1-{2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5625724.png)


![[methyl(2-pyrrolidin-1-ylethyl)amino][4-(methylthio)phenyl]acetic acid](/img/structure/B5625751.png)